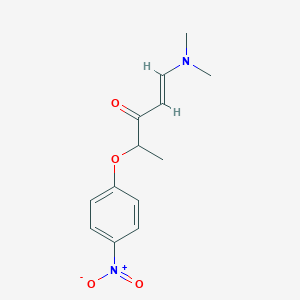
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one is an organic compound characterized by the presence of a dimethylamino group, a nitrophenoxy group, and a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one typically involves the reaction of 4-nitrophenol with 1-(dimethylamino)-1-penten-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dimethylamino)-4-(4-aminophenoxy)-1-penten-3-one: Similar structure but with an amino group instead of a nitro group.
1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(Dimethylamino)-4-(4-nitrophenoxy)-1-penten-3-one is unique due to the presence of both a dimethylamino group and a nitrophenoxy group, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
477865-12-6 |
|---|---|
Formule moléculaire |
C13H16N2O4 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-(dimethylamino)-4-(4-nitrophenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C13H16N2O4/c1-10(13(16)8-9-14(2)3)19-12-6-4-11(5-7-12)15(17)18/h4-10H,1-3H3 |
Clé InChI |
FXEICJWWCWNCEQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)C=CN(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















